N-Cyclopropyl-2-(3-iodophenyl)acetamide
Description
N-Cyclopropyl-2-(3-iodophenyl)acetamide is an acetamide derivative featuring a cyclopropylamine group and a 3-iodophenyl substituent. The iodine atom at the 3-position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence solubility, reactivity, and bioactivity compared to other halogenated or substituted analogs .
Properties
IUPAC Name |
N-cyclopropyl-2-(3-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-9-3-1-2-8(6-9)7-11(14)13-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSYCJNLVCRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-(3-iodophenyl)acetamide typically involves the reaction of cyclopropylamine with 3-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopropylamine+3-Iodobenzoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-(3-iodophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-Cyclopropyl-2-(3-iodophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(3-iodophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their properties:
*logP values estimated based on structural analogs.
Key Observations:
- Lipophilicity : Iodine’s high atomic polarizability likely increases logP compared to methoxy or furan derivatives, impacting membrane permeability .
- Synthetic Challenges : Introducing iodine may require specialized conditions (e.g., sodium iodide with chlorotrimethylsilane in acetonitrile, as seen in halogenation reactions for related compounds) .
Physicochemical and Pharmacological Properties
- Melting Points : Analogs like N-Cyclopropyl-2-(p-tolyl)acetamide melt at 147°C, while furan derivatives exhibit broader ranges (60–147°C), reflecting crystallinity differences due to substituent geometry .
- Hydrogen Bonding : Compounds with heterocycles (e.g., furan, indole) or polar groups (e.g., piperidinyloxy) show higher polar surface areas (>50 Ų), enhancing water solubility compared to iodophenyl derivatives .
Biological Activity
N-Cyclopropyl-2-(3-iodophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group and a 3-iodophenyl moiety attached to an acetamide backbone. The presence of the iodine atom and the cyclopropyl ring imparts unique steric and electronic properties, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors:
- Melatonin Receptors : Research indicates that this compound can effectively bind to melatonin receptors (MT1 and MT2), suggesting potential applications in treating sleep disorders and conditions associated with melatonin dysregulation.
- GPR119 Receptor : Similar compounds have been identified as agonists for GPR119, a receptor involved in glucose metabolism, indicating potential implications in diabetes treatment.
Anti-inflammatory and Anticancer Properties
This compound has been explored for its anti-inflammatory and anticancer properties. The compound's mechanism involves inhibiting specific enzymes or receptors, which can lead to reduced inflammation and cancer cell proliferation.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory markers in various assays.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through caspase activation pathways, similar to other compounds evaluated for their anticancer effects .
Case Studies
Recent studies have assessed the biological activity of this compound through various experimental approaches:
- Binding Affinity Studies : In vitro assays demonstrated that the compound exhibits significant binding affinity for melatonin receptors, with IC50 values indicating effective inhibition of receptor activity at low concentrations.
- Cell Viability Assays : The compound was tested against several cancer cell lines, showing dose-dependent inhibition of cell viability. For instance, it induced apoptosis in HepG2 cells, marked by increased caspase-3 and caspase-8 activity .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-Cyclopropyl-2-(4-iodophenyl)acetamide | C11H12INO | Different iodine position may alter receptor affinity |
| N-Cyclobutyl-2-(3-iodophenyl)acetamide | C11H12INO | Cyclobutyl group influences steric properties differently |
| N-Methyl-2-(3-iodophenyl)acetamide | C10H12INO | Lacks cyclopropyl moiety; may exhibit different biological activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
